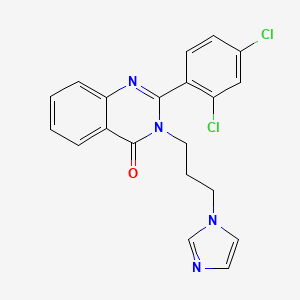![molecular formula C20H19N5O3S B10875615 2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B10875615.png)
2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER is a complex organic molecule featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural components, which include benzimidazole, triazole, and benzodioxole moieties. These structures are known for their biological activity and are often found in pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Final Ether Formation: The final step involves the etherification of the triazole intermediate with the benzodioxole derivative, typically using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkoxides or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Dihydrotriazoles: From reduction reactions.
Substituted Benzimidazoles and Triazoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its structural similarity to known pharmacophores, it can be explored for its potential as an antimicrobial, anticancer, or antiviral agent.
Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER is likely to involve multiple pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Triazole Derivatives: Widely used in antifungal medications.
Benzodioxole Derivatives: Often found in natural products with various biological activities.
Uniqueness
The uniqueness of {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER lies in its combination of these three pharmacophores, potentially offering a broader spectrum of biological activity and making it a versatile candidate for drug development .
Propiedades
Fórmula molecular |
C20H19N5O3S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H19N5O3S/c1-2-25-19(10-26-13-7-8-16-17(9-13)28-12-27-16)23-24-20(25)29-11-18-21-14-5-3-4-6-15(14)22-18/h3-9H,2,10-12H2,1H3,(H,21,22) |
Clave InChI |
YLUSITUVEOGZDR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)COC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


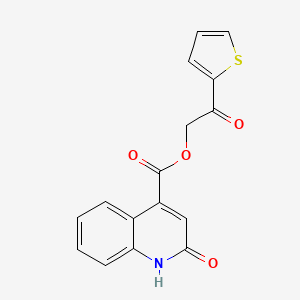
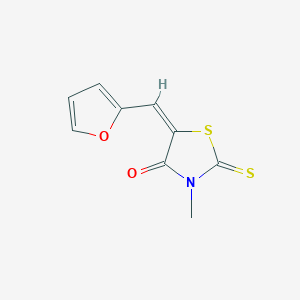
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875545.png)
![1-Ethyl-6-fluoro-7-[4-(naphthalen-1-ylcarbamoyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875552.png)
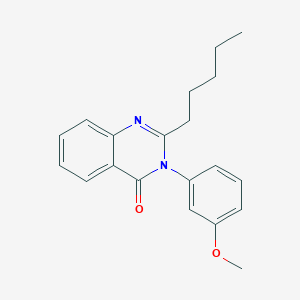
![12-ethyl-12-methyl-4-phenyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10875578.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B10875585.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B10875596.png)
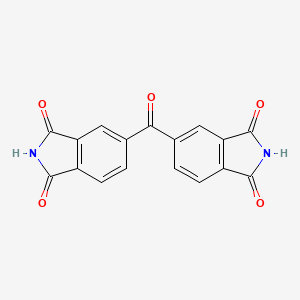
![11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10875605.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875612.png)
![4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875618.png)
![3-cyclohexyl-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10875621.png)
